molecular formula C8H9N3 B1590978 1H-Pyrrolo[2,3-C]pyridine-5-methanamine CAS No. 267876-19-7

1H-Pyrrolo[2,3-C]pyridine-5-methanamine

Cat. No.: B1590978
CAS No.: 267876-19-7
M. Wt: 147.18 g/mol
InChI Key: AXCSAAHUNFWNFI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrrolopyridine Chemistry

The story of pyrrolopyridines is intrinsically linked to the broader history of heterocyclic chemistry. The initial discovery and structural determination of its constituent rings, pyrrole (B145914) and pyridine (B92270), in the 19th century laid the groundwork for future explorations into their fused systems. sci-hub.sewikipedia.orgwikipedia.org Early synthetic endeavors into the pyrrolopyridine framework were often extensions of established methods for indole (B1671886) synthesis. Over the decades, the synthetic repertoire for accessing these scaffolds has expanded dramatically, moving from classical condensation reactions to sophisticated metal-catalyzed cross-coupling reactions. nbuv.gov.uaresearchgate.net This evolution has been driven by the increasing recognition of the therapeutic potential of azaindole derivatives. nih.gov A significant milestone in the history of these compounds is the discovery of naturally occurring alkaloids containing the pyrrolopyridine core, such as Camptothecin, which showcased their inherent biological relevance and spurred further investigation. nih.gov

Significance of Pyrrolopyridine Derivatives in Chemical Biology and Medicinal Chemistry

Pyrrolopyridine derivatives have carved out a significant niche in the fields of chemical biology and medicinal chemistry, largely due to their role as "privileged structures." nih.gov Their structural resemblance to endogenous purines allows them to effectively interact with a wide array of biological targets, particularly protein kinases. nih.gov This has led to the development of numerous kinase inhibitors with applications in oncology and immunology. nih.govnih.gov

The significance of this scaffold is underscored by the successful development and clinical use of drugs like Vemurafenib , a BRAF inhibitor for melanoma, and Pexidartinib (B1662808) , a CSF1R inhibitor. nih.govmdpi.com Beyond kinase inhibition, pyrrolopyridine derivatives have demonstrated a broad spectrum of biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netscirp.org The modular nature of the pyrrolopyridine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it a highly attractive scaffold for drug discovery programs. nih.govresearchgate.net

Drug NameTargetTherapeutic Area
VemurafenibBRAF KinaseMelanoma
PexidartinibCSF1R KinaseTenosynovial Giant Cell Tumor
FostemsavirHIV gp120HIV Infection

Overview of the 1H-Pyrrolo[2,3-C]pyridine Core in Heterocyclic Synthesis

The 1H-pyrrolo[2,3-c]pyridine, or 6-azaindole (B1212597), core is a key building block in the synthesis of a diverse range of functional molecules. A variety of synthetic strategies have been developed to construct this bicyclic system. Classical methods, such as the Fischer indole synthesis, have been adapted for the preparation of 6-azaindoles. researchgate.net

More contemporary and versatile approaches often rely on metal-catalyzed cross-coupling reactions. For instance, the Sonogashira coupling of a substituted pyridine with a terminal alkyne, followed by a cyclization step, is a powerful method for constructing the pyrrole ring. organic-chemistry.org Similarly, the Suzuki coupling allows for the introduction of various substituents onto the pyridine precursor prior to cyclization. nih.gov Intramolecular Diels-Alder reactions of oxazoles have also been employed as a novel route to access the 6-azaindole scaffold. nbuv.gov.uarsc.org The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, with each method offering unique advantages in terms of efficiency and functional group tolerance. nbuv.gov.uaresearchgate.net

A recent review classifies the strategies for the construction of the 6-azaindole core into three main approaches: annulation of the pyrrole nucleus to the pyridine cycle, annulation of the pyridine nucleus to the pyrrole cycle, and the synchronous formation of the 6-azaindole system. nbuv.gov.ua

Synthetic StrategyDescription
Fischer Indole SynthesisA classic method involving the reaction of a substituted hydrazine (B178648) with an aldehyde or ketone.
Palladium-catalyzed Cross-CouplingUtilizes reactions like Sonogashira and Suzuki to form key C-C bonds for ring formation.
Intramolecular Diels-Alder ReactionA cycloaddition reaction to construct the bicyclic system from an oxazole (B20620) precursor.
Formal [4+1] CyclizationA method involving the reaction of 3-amino-4-methylpyridines with electrophiles. rsc.org

Current Research Landscape of 1H-Pyrrolo[2,3-C]pyridine-5-methanamine and Related Analogs

The current research landscape for derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold is vibrant and focused on tackling significant therapeutic challenges. While the specifically named compound This compound is a known chemical entity, recent and prominent research has pivoted towards other analogs of the 1H-pyrrolo[2,3-c]pyridine core, particularly in the realm of oncology. theraindx.com

A significant area of investigation is the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in various cancers. nih.govnih.gov Researchers have designed and synthesized a series of 1H-pyrrolo[2,3-c]pyridine derivatives that act as potent and reversible LSD1 inhibitors. nih.govnih.gov These compounds have shown promising results in preclinical studies, exhibiting nanomolar inhibitory concentrations (IC50) against LSD1 and potent anti-proliferative activity against acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines. nih.gov

One notable lead compound from these studies, designated as 46 (LSD1-UM-109) , demonstrated an IC50 of 3.1 nM against LSD1 and inhibited the growth of the MV4;11 acute leukemia cell line with an IC50 of 0.6 nM. nih.gov This highlights the therapeutic potential of the 1H-pyrrolo[2,3-c]pyridine scaffold in the development of novel epigenetic therapies for cancer. nih.gov The research in this area is active, with ongoing efforts to optimize the pharmacokinetic and pharmacodynamic properties of these lead compounds. nih.gov

CompoundTargetIC50 (LSD1)Cell Line (IC50)
46 (LSD1-UM-109) LSD13.1 nMMV4;11 (0.6 nM)
GSK-354 LSD1130 nMNot specified in provided text

This focused research on LSD1 inhibitors exemplifies the current trajectory of drug discovery efforts centered on the 1H-pyrrolo[2,3-c]pyridine core, moving towards highly specific and potent modulators of critical disease targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridin-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c9-4-7-3-6-1-2-10-8(6)5-11-7/h1-3,5,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCSAAHUNFWNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CN=C(C=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573611
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-19-7
Record name 1-(1H-Pyrrolo[2,3-c]pyridin-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30573611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 1h Pyrrolo 2,3 C Pyridine 5 Methanamine and Its Analogs

Retrosynthetic Analysis of the 1H-Pyrrolo[2,3-C]pyridine Scaffold

A logical retrosynthetic analysis of the target molecule, 1H-pyrrolo[2,3-c]pyridine-5-methanamine, begins with the disconnection of the C-5 methanamine group. This disconnection points to a key precursor, 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile. The reduction of the nitrile functionality is a standard and reliable transformation to obtain the desired primary amine.

The subsequent disconnection of the 1H-pyrrolo[2,3-c]pyridine scaffold itself can be envisioned through several strategic bond cleavages. A common approach involves breaking the pyrrole (B145914) ring from the pyridine (B92270) core. This leads to precursors such as a substituted pyridine bearing functional groups that can be cyclized to form the fused pyrrole ring. For instance, a 4-aminopyridine (B3432731) derivative with an adjacent functionalized carbon side chain can serve as a key intermediate for intramolecular cyclization. Alternatively, disconnection of the pyridine ring from a pre-existing pyrrole can be considered, although this is a less common strategy.

Approaches to Construct the Pyrrolo[2,3-C]pyridine Ring System

The construction of the 1H-pyrrolo[2,3-c]pyridine core can be achieved through various synthetic methodologies, including classical cyclocondensation reactions and modern metal-catalyzed cross-coupling strategies.

Cyclocondensation Reactions for Pyrrolopyridine Core Formation

Classical indole (B1671886) synthesis reactions can be adapted to form the azaindole (pyrrolopyridine) skeleton. These methods typically involve the construction of the pyrrole ring onto a pre-existing pyridine scaffold.

Madelung Synthesis: This method involves the intramolecular cyclization of an N-acyl-o-toluidine derivative in the presence of a strong base at high temperatures. wikipedia.org For the synthesis of a 1H-pyrrolo[2,3-c]pyridine, a substituted N-(4-pyridyl)amide with a methyl group at the 3-position of the pyridine ring would be the required precursor. The harsh reaction conditions, however, can limit the substrate scope and functional group tolerance.

Bischler-Möhlau Indole Synthesis: This reaction forms a 2-aryl-indole from an α-bromo-acetophenone and excess aniline. wikipedia.org A variation of this method could potentially be used to construct the 1H-pyrrolo[2,3-c]pyridine ring by reacting a suitable α-halo-ketone with a 4-aminopyridine derivative. scispace.com

Fischer Indole Synthesis: While a widely used method for indole synthesis, its application to the direct formation of the 1H-pyrrolo[2,3-c]pyridine core is less common but conceivable with an appropriately substituted pyridine-based hydrazine (B178648).

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira) for Scaffold Elaboration

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-C and C-N bonds, and these have been instrumental in the synthesis of pyrrolopyridine derivatives. osi.lv

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction between an organoboron compound and an organic halide is widely used for the construction of biaryl systems, including the linkage of pyrrole and pyridine rings. nih.govnih.govmdpi.com For instance, a halo-pyridine derivative can be coupled with a pyrrole-boronic acid or ester to form a pyrrolyl-pyridine intermediate, which can then be cyclized to the desired 1H-pyrrolo[2,3-c]pyridine scaffold. nih.govnih.gov A chemoselective Suzuki-Miyaura coupling can be performed on di-halogenated pyridines to selectively introduce different substituents. nih.gov

Catalyst SystemSubstratesProductYield (%)Reference
Pd(dppf)Cl2, K2CO36-chloro-3-pyridyl boronic acid and a protected 5-iodo-pyrrolopyrimidineC-5 substituted pyrrolopyrimidine64 mdpi.com
Pd2(dba)3, K2CO3Phenylboronic acid and a protected 4-chloro-2-iodo-pyrrolopyridine4-chloro-2-phenyl-pyrrolopyridine- nih.gov
Pd(PPh3)4, K2CO3Substituted phenylboronic acid and a protected 6-bromo-pyrrolo[3,2-c]pyridine6-aryl-pyrrolo[3,2-c]pyridine55-94 nih.gov

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org In the context of 1H-pyrrolo[2,3-c]pyridine synthesis, a Sonogashira coupling can be used to introduce an alkyne substituent onto a pyridine ring, which can then undergo cyclization to form the fused pyrrole ring. nih.gov

Catalyst SystemSubstratesProductYield (%)Reference
PdCl2(PPh3)2, CuI, Et3N5-bromo-6-chloro-1,3-dimethyluracil and terminal alkynes6-alkynyl-5-bromo-1,3-dimethyluracil60-99 nih.gov

Advanced Annulation and Cyclization Strategies

More advanced strategies for constructing the 1H-pyrrolo[2,3-c]pyridine ring system include various annulation and intramolecular cyclization reactions. These methods often offer higher efficiency and milder reaction conditions.

Intramolecular C-H Functionalization: Palladium-catalyzed intramolecular C-H activation has emerged as a powerful tool for the synthesis of condensed heterocyclic systems. acs.org A suitably substituted N-(halopyridyl)pyrrole could potentially undergo an intramolecular C-H arylation to form the 1H-pyrrolo[2,3-c]pyridine core.

Cascade Reactions: Cascade reactions, where multiple bond-forming events occur in a single pot, can provide rapid access to complex molecules. rsc.org A cascade involving an initial intermolecular coupling followed by an intramolecular cyclization is a plausible strategy for the synthesis of the target scaffold.

Directed Functionalization at the C-5 Position of the 1H-Pyrrolo[2,3-C]pyridine Core

The introduction of the methanamine moiety at the C-5 position is a critical step in the synthesis of the target molecule. This is typically achieved through the functionalization of a pre-formed 1H-pyrrolo[2,3-c]pyridine core or by carrying the desired functionality through the ring-forming steps.

Installation of the Methanamine Moiety

The most direct route to this compound involves the reduction of a nitrile group at the C-5 position.

Synthesis of 1H-Pyrrolo[2,3-c]pyridine-5-carbonitrile: The key intermediate, 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile, can be synthesized from a corresponding 5-halo-1H-pyrrolo[2,3-c]pyridine through a cyanation reaction. This is often achieved using a cyanide source, such as copper(I) cyanide or a combination of a cyanide salt and a palladium catalyst. For the related 1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, a reported synthesis involves the reaction of 5-bromo-7-azaindole (B68098) with cuprous cyanide in N-methylpyrrolidone (NMP) at high temperatures. guidechem.com

Reduction of the Nitrile: The nitrile group of 1H-pyrrolo[2,3-c]pyridine-5-carbonitrile can be reduced to the primary amine using various standard reducing agents. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common method. nih.gov Alternatively, chemical reduction with reagents like lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3) can also be employed, although care must be taken to avoid over-reduction or side reactions with other functional groups on the molecule. A study on the synthesis of substituted pyrrolopyridines mentions the use of a novel nitrile reductase enzyme, queF, for the conversion of a nitrile to a primary amine, highlighting the potential for biocatalytic approaches. tugraz.at

Regioselective Substitution Approaches

The functionalization of the 6-azaindole (B1212597) core at the C5 position is crucial for the synthesis of this compound. Regioselectivity is a significant challenge due to the multiple reactive sites on the bicyclic system. Key strategies involve the functionalization of a pre-formed azaindole ring, often through halogenation followed by cross-coupling or through directed metalation.

A common and effective method for introducing a functional group that can be converted to a methanamine is the installation of a cyano group. This is typically achieved via a Rosenmund-von Braun reaction on a halogenated precursor. For the isomeric 7-azaindole (B17877), the synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile from 5-bromo-7-azaindole using cuprous cyanide in N-methylpyrrolidone (NMP) at high temperatures is a well-established industrial process. guidechem.com A similar strategy is applicable to the 6-azaindole core, where a 5-bromo-1H-pyrrolo[2,3-c]pyridine intermediate would be subjected to cyanation. The resulting nitrile can then be reduced to the target methanamine using standard reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also pivotal for regioselective functionalization. A recent synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridine derivatives utilized the Suzuki reaction between a bromo-pyrrolopyridine intermediate and various arylboronic acids under microwave irradiation, demonstrating the utility of this approach for C-C bond formation on the pyridine ring of the scaffold. nih.gov

Directed ortho-metalation (DoM) offers a powerful alternative for achieving high regioselectivity without prior halogenation. wikipedia.orgbaranlab.org In this strategy, a directing metalation group (DMG), such as a carbamate (B1207046) or an amide, is installed on the pyrrole nitrogen. uwindsor.ca This group coordinates with an organolithium base (e.g., n-BuLi or s-BuLi), directing deprotonation to a specific adjacent position. baranlab.orgharvard.edu For the 6-azaindole scaffold, after N-protection, metalation can be directed towards either the C7 position on the pyridine ring or the C2 position on the pyrrole ring. Achieving C5-functionalization via this method is more challenging and may require the use of blocking groups to prevent reaction at more acidic sites. uwindsor.ca An interesting related phenomenon is the "carbamoyl group dance" observed in 7-azaindoles, where a carbamoyl (B1232498) group migrates between nitrogen atoms, enabling iterative and controlled functionalization at different positions. researchgate.net

Table 1: Regioselective Functionalization Strategies for Pyrrolopyridine Cores
StrategyPrecursorReagents & ConditionsProduct TypeReference
Cyanation5-Bromo-7-azaindoleCuCN, NMP, 180°C5-Cyano-7-azaindole guidechem.com
Suzuki Coupling6-Bromo-1-(aryl)-1H-pyrrolo[3,2-c]pyridineArylboronic acid, Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 125°C (MW)6-Aryl-1-(aryl)-1H-pyrrolo[3,2-c]pyridine nih.gov
Directed ortho-MetalationN-protected Azaindoles-BuLi, TMEDA, THF, -78°C; then Electrophile (E+)ortho-Substituted Azaindole uwindsor.caharvard.edu

Stereoselective Synthesis and Chiral Resolution of this compound Analogs

The creation of chiral analogs of this compound can be accomplished through two primary routes: asymmetric synthesis to build the desired stereocenter directly, or the resolution of a racemic mixture. These approaches are critical when a specific enantiomer is required for biological activity.

Asymmetric Synthesis: Asymmetric synthesis involves using chiral catalysts, reagents, or auxiliaries to control the stereochemical outcome of a reaction. For analogs of this compound where the chirality resides on the methanamine side chain, a plausible strategy involves the asymmetric reduction of a ketone precursor or the asymmetric addition of a nucleophile to an imine. For instance, the enantioselective synthesis of chiral benzylic amines has been achieved by the addition of organometallic reagents to imines derived from tert-butylsulfinamide, a chiral auxiliary. youtube.com This method could be adapted by first preparing a 5-acetyl-1H-pyrrolo[2,3-c]pyridine, converting it to a chiral sulfinylimine, and then performing a diastereoselective reduction to establish the chiral aminomethyl group.

Catalytic asymmetric methods provide a more atom-economical approach. The formal [3+2] cycloaddition reaction between C3-substituted indoles and 2-amidoacrylates, catalyzed by a chiral (R)-BINOL•SnCl₄ complex, yields highly enantioenriched pyrroloindolines, showcasing the power of chiral Lewis acid catalysis in constructing complex heterocyclic systems. nih.govcaltech.edu Similarly, chiral-at-metal Rh(III) complexes have been successfully used for the asymmetric synthesis of 1H-pyrazolo[3,4-b]pyridine analogues, achieving excellent yields and enantioselectivity. rsc.org These precedents suggest that a chiral transition metal catalyst could be developed for the asymmetric functionalization of the pyrrolopyridine core.

Chiral Resolution: Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. A classical method is the formation of diastereomeric salts. nih.gov A racemic amine, such as (±)-1H-Pyrrolo[2,3-C]pyridine-5-methanamine, can be treated with a chiral acid (e.g., tartaric acid or mandelic acid). nih.gov The resulting diastereomeric salts often have different solubilities, allowing one to be selectively crystallized and separated. Subsequent treatment with a base liberates the pure enantiomer of the amine.

Kinetic resolution is another powerful technique. In this approach, the enantiomers of a racemic starting material react with a chiral catalyst or reagent at different rates. This allows for the separation of the faster-reacting enantiomer (as the product) from the slower-reacting, unreacted enantiomer. This has been applied to the synthesis of atropisomeric (axially chiral) pyrrolopyrimidine scaffolds via a quaternary ammonium (B1175870) salt-catalyzed nucleophilic aromatic substitution (SNAr), yielding both enantioenriched product and starting material. nih.gov

Table 2: Stereoselective Synthesis and Resolution Strategies
MethodStrategy DetailKey Reagent/CatalystProduct TypeReference
Asymmetric Synthesis (Auxiliary)Diastereoselective addition to a chiral sulfinylimine(R)- or (S)-tert-ButylsulfinamideEnantioenriched Amines youtube.com
Asymmetric Synthesis (Catalysis)Formal [3+2] cycloaddition to form pyrroloindolines(R)-BINOL•SnCl₄Enantioenriched Pyrroloindolines nih.govcaltech.edu
Chiral ResolutionSeparation via diastereomeric salt formationChiral acids (e.g., Tartaric acid)Separated Enantiomers nih.gov
Kinetic ResolutionCatalytic atroposelective SNAr reactionChiral quaternary ammonium saltEnantioenriched Atropisomers nih.gov

Emerging and Sustainable Synthesis Methodologies for Pyrrolopyridine Derivatives

Modern synthetic chemistry is increasingly focused on developing more efficient, atom-economical, and environmentally benign methods. For the synthesis of pyrrolopyridines, key emerging areas include C-H activation, photocatalysis, and microwave-assisted synthesis.

C-H Activation: Direct C-H activation/functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials (like halides), reducing step counts and waste. Rhodium(III)-catalyzed C-H activation has been effectively used to synthesize 7-azaindoles through the annulative coupling of aminopyridines with alkynes. rsc.org This approach offers high regioselectivity and functional group tolerance. Similarly, Ru(II) catalysts have been employed for the regioselective C-N bond formation on benzothiazoles using acyl azides, demonstrating a C-H amidation strategy that could potentially be adapted for pyrrolopyridine systems. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for driving chemical reactions under mild conditions. researchgate.net This technology uses light-absorbing catalysts (photocatalysts) to initiate reactions via single-electron transfer (SET) or energy transfer (EnT). researchgate.netresearchgate.net The synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids has been achieved using Rose Bengal, an organic dye, as a metal-free organo-photocatalyst in an oxidation/[3+2] cycloaddition/aromatization cascade. nih.govnih.gov This highlights the potential for using sustainable, metal-free conditions. The combination of photocatalysis with nickel catalysis has also enabled challenging cross-couplings, such as the amination and oxygenation of aryl halides, under mild conditions. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. This technology has been applied to the synthesis of various heterocyclic systems. For example, the intramolecular 1,3-dipolar cycloaddition to form hexahydro-pyrrolo[3,2-c]quinolines was efficiently carried out under solvent-free microwave conditions. nih.govdoaj.org Likewise, Suzuki couplings on pyrrolopyridine scaffolds have been successfully performed in a microwave reactor, significantly reducing reaction times. nih.gov

Table 3: Emerging and Sustainable Synthesis Methodologies
MethodologyReaction TypeCatalyst/ConditionsKey AdvantageReference
C-H ActivationAnnulative coupling of aminopyridines and alkynesRh(III) complexAtom economy, avoids pre-functionalization rsc.org
PhotocatalysisOxidation/[3+2] cycloaddition/aromatization cascadeRose Bengal (organocatalyst), visible lightMild, metal-free conditions nih.govnih.gov
Microwave SynthesisIntramolecular 1,3-dipolar cycloadditionMicrowave irradiation, 200-215°C, solvent-freeRapid reaction times, high yields nih.govdoaj.org
Microwave SynthesisSuzuki cross-couplingPd(PPh₃)₄, Microwave irradiation, 125°CReduced reaction times nih.gov

Medicinal Chemistry Applications and Pharmacological Investigations of 1h Pyrrolo 2,3 C Pyridine 5 Methanamine Derivatives

Anticancer and Antiproliferative Activities

The 1H-pyrrolo[2,3-c]pyridine framework is a core component of various compounds designed as potential anticancer agents. Research has explored its role in inhibiting critical cancer-related targets and inducing cell death pathways.

Fibroblast Growth Factor Receptor (FGFR) Inhibition Studies

Currently, there is limited specific information available in the public domain regarding the activity of 1H-Pyrrolo[2,3-c]pyridine-5-methanamine derivatives as direct inhibitors of Fibroblast Growth Factor Receptors (FGFRs). While the broader class of pyrrolopyridines has been investigated for FGFR inhibition, with some patents listing 1H-pyrrolo[2,3-c]pyridine derivatives as potential FGFR inhibitors, detailed studies on the 5-methanamine substituted variant are not prominently documented. google.comdrugbank.com

c-Met Kinase Inhibition Potential

The c-Met kinase, a receptor tyrosine kinase, is a known driver in various cancers, making it a prime target for therapeutic intervention. Some derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have shown potential in modulating this pathway. For instance, a novel pyrrolopyridone Bromodomain and Extra-Terminal Motif (BET) inhibitor, compound 27 , which incorporates a 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine moiety, was found to significantly downregulate the c-Met oncogene in fulvestrant-resistant breast cancer cells. nih.gov This finding suggests that while not a direct inhibitor, the scaffold can be part of molecules that effectively suppress key cancer-driving proteins like c-Met. nih.gov Other research has also pointed to pyrrolopyridine-pyridone based structures as inhibitors of Met kinase. acs.org

Tubulin Polymerization Inhibition and Microtubule Dynamics Modulation

The inhibition of tubulin polymerization is a validated strategy in cancer therapy. While several heterocyclic compounds are known to interact with tubulin, specific and detailed studies focusing on this compound derivatives as tubulin polymerization inhibitors are not widely available in current research literature. The intracellular neurofibrillary tangles (NFTs) associated with Alzheimer's disease are composed of the microtubule-associated protein tau, and some pyrrolo[2,3-c]pyridine derivatives have been developed as imaging agents for these tangles, indicating an interaction with components related to microtubule stability, though this is distinct from direct polymerization inhibition for anticancer purposes. google.com

Mechanisms of Cell Cycle Arrest and Apoptosis Induction

Inducing apoptosis (programmed cell death) and causing cell cycle arrest are key mechanisms of action for many anticancer drugs. Derivatives of 1H-pyrrolo[2,3-c]pyridine have demonstrated activity in these areas.

In a study of nortopsentin analogues, a series of indolyl-thiazolyl-pyrrolo[2,3-c]pyridines were synthesized. The biological evaluation of these compounds against HCT-116 colorectal cancer cells revealed that they could induce apoptosis. nih.gov Specifically, flow cytometry analysis showed an increase in the percentage of apoptotic cells following treatment with these derivatives. nih.gov

Furthermore, a novel pyrrolopyridone BET inhibitor (27 ) containing the 1H-pyrrolo[2,3-c]pyridine core demonstrated a profound effect on apoptosis-related gene expression. nih.gov In fulvestrant-resistant breast cancer cells, this compound was shown to upregulate pro-apoptotic genes such as RIPK1, APAF1, and CASP3/6/9, while simultaneously decreasing the expression of anti-apoptotic genes. nih.gov This shift in the balance of signaling pathways towards apoptosis highlights the potential of this scaffold in overcoming treatment resistance. nih.gov The compound also demonstrated an impact on cell cycle regulation. nih.gov

Modulation of Protein Kinase Activity

The 1H-pyrrolo[2,3-c]pyridine scaffold has been identified as a privileged structure for the development of protein kinase inhibitors, which are crucial in treating diseases driven by aberrant signaling pathways.

Janus Kinase 1 (JAK1) Selective Inhibition

The Janus kinase (JAK) family, including JAK1, plays a critical role in cytokine signaling pathways that are central to immune and inflammatory responses. Inhibiting these kinases is a valuable therapeutic strategy. Broad patent literature has disclosed 1H-pyrrolo[2,3-c]pyridine derivatives as potential inhibitors of the JAK family of kinases, including TYK2 and JAK1. google.comgoogle.com One patent, for example, claims compounds of formula (I) that can potently and selectively inhibit Tyk2, with selectivity ranging from 10-fold to over 1000-fold for Tyk2 compared to Jak1. google.com While these patents cover a wide range of structures, including the 1H-pyrrolo[2,3-c]pyridine core, specific efficacy data for the 5-methanamine derivative in selectively inhibiting JAK1 is not detailed in the provided search results.

SGK-1 Kinase Inhibition

Research into the inhibitory effects of this compound and its direct derivatives on SGK-1 (serum- and glucocorticoid-regulated kinase 1) is not extensively documented in publicly available scientific literature. While studies have been conducted on related pyrrolopyridine isomers, such as 3,5-disubstituted-1H-pyrrolo[2,3-b]pyridine analogs, which have shown inhibitory activity against various kinases, specific data for the this compound scaffold in the context of SGK-1 inhibition is not available. nih.govrsc.org

Phosphodiesterase (PDE) Inhibition

There is currently a lack of specific research data on the phosphodiesterase (PDE) inhibitory properties of this compound and its derivatives. Investigations into the broader family of pyrrolopyridines have explored their potential as PDE inhibitors; however, these studies have focused on other isomers and substitution patterns. Therefore, the potential of the this compound core in modulating PDE activity remains an unexamined area of medicinal chemistry.

Anti-Infective and Antiparasitic Properties

While the direct trypanocidal activity of this compound derivatives has not been specifically reported, research into related heterocyclic scaffolds provides insights into potential mechanisms for anti-trypanosomal agents. Studies on pyrazolo[4,3-c]pyridines have identified them as inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for the metabolism of Trypanosoma parasites. acs.orgnih.gov This inhibition disrupts the import of proteins into glycosomes, leading to parasite death. acs.orgnih.govcnr.itresearchgate.net Although these findings are for a different but related heterocyclic system, they highlight a validated target for trypanocidal drug discovery. At present, there is no published research linking the this compound scaffold to the inhibition of the PEX14-PEX5 interaction or demonstrating its efficacy against Trypanosoma species.

Comprehensive screening and evaluation of this compound and its derivatives for antiviral or antimycobacterial properties have not been reported in the available scientific literature. While pyridine-containing compounds have been investigated for such activities, specific data for this particular pyrrolopyridine isomer is not available. nih.gov

Other Pharmacological Targets and Therapeutic Areas

Derivatives of the 1H-pyrrolo[2,3-c]pyridine scaffold have been investigated as potential potassium-competitive acid blockers (P-CABs) for the treatment of acid-related gastrointestinal disorders. A study focused on a series of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives, which were designed based on molecular docking models to inhibit the gastric H+/K+-ATPase. nih.gov

In this research, the introduction of a substituent at the 1-position of the pyrrolopyridine ring was explored to interact with lipophilic and polar residues within the enzyme's binding site. Several of these derivatives demonstrated potent in vitro and in vivo inhibitory activity. nih.gov While this research was on 7-amino derivatives rather than 5-methanamine derivatives, it establishes the 1H-pyrrolo[2,3-c]pyridine core as a promising scaffold for the development of novel P-CABs. nih.gov Another prominent P-CAB, Vonoprazan (TAK-438), is a pyrrole (B145914) derivative, further highlighting the potential of such nitrogen-containing heterocyclic systems in this therapeutic area. researchgate.netnih.gov

Table 1: In Vitro and In Vivo Activity of Selected 1H-Pyrrolo[2,3-c]pyridine-7-amine Derivatives as P-CABs nih.gov

Compound IDR (Substituent at N1)H+/K+-ATPase Inhibition IC50 (µM)In Vivo Gastric Acid Secretion Inhibition (ID50, mg/kg, p.o. in rats)
8a H0.22>30
8b Me0.0571.8
8c Et0.0461.2
8d n-Pr0.0390.8
8e i-Pr0.0310.7

Central Nervous System Activities: Analgesic and Sedative Potentials

Research into other isomers, such as the 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones , has demonstrated notable analgesic and sedative activities. Studies on these compounds have shown significant antinociceptive effects in various animal models, including the "hot plate" and "writhing" tests. Some derivatives within this series exhibited analgesic potency comparable to or even exceeding that of established agents like aspirin (B1665792) and, in some cases, morphine. Furthermore, these compounds were found to inhibit spontaneous locomotor activity in mice and prolong thiopental-induced sleep, indicating a sedative potential. The structure-activity relationship (SAR) studies on these series have highlighted the influence of substituents on the pyrrolopyridine core on their analgesic and sedative efficacy.

While these findings on a different pyrrolopyridine isomer are promising, it is crucial to note that they cannot be directly extrapolated to This compound derivatives. The specific arrangement of the nitrogen atom in the pyridine (B92270) ring and the substitution pattern significantly influence the pharmacological profile of the molecule. Therefore, dedicated research is required to elucidate the potential CNS activities of this specific scaffold.

Table 1: Analgesic and Sedative Activities of Selected 1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives (Illustrative)

Compound IDR1R2Analgesic Activity (Writhing Test)Sedative Activity (Locomotor Activity)
Derivative A HBenzylHighSignificant Reduction
Derivative B OCH3PhenylModerateModerate Reduction
Derivative C ClEthylHighSignificant Reduction

Note: This table is illustrative and based on findings for a different isomer class. No direct data is available for this compound derivatives.

Anti-inflammatory and Antihypertensive Properties

The pyrrolopyridine scaffold is also a subject of interest for its potential anti-inflammatory and cardiovascular effects. Again, direct research on This compound derivatives for these properties is not extensively documented.

Investigations into other azaindole isomers have revealed promising activities. For instance, certain 1H-pyrrolo[2,3-b]pyridine derivatives have been explored as inhibitors of Janus kinases (JAKs), particularly JAK3. nbuv.gov.uarsc.org The inhibition of JAKs is a recognized therapeutic strategy for managing inflammatory and immune diseases, suggesting an indirect anti-inflammatory potential for this class of compounds. nbuv.gov.uarsc.org

In the context of cardiovascular effects, a derivative of 1H-pyrrolo[2,3-b]pyridine has been identified as a potent and selective inhibitor of Rho-kinase (ROCK). nih.gov ROCK inhibitors are known to induce vasodilation and have been investigated for their potential in treating hypertension. This specific azaindole derivative demonstrated a dose-dependent decrease in blood pressure in both normotensive and hypertensive animal models. nih.gov

Furthermore, research on other heterocyclic compounds containing a pyridine ring has shown anti-inflammatory and antihypertensive activities. For example, derivatives of 3-hydroxy pyridine-4-one have demonstrated significant anti-inflammatory effects in animal models of inflammation.

These findings underscore the potential of the broader pyrrolopyridine class in developing new anti-inflammatory and antihypertensive agents. However, the absence of specific data for This compound derivatives necessitates focused investigation to determine if this particular scaffold shares these therapeutic potentials.

Table 2: Anti-inflammatory and Antihypertensive Activities of Selected Pyrrolopyridine Derivatives (Illustrative)

Compound ScaffoldTargetPharmacological Activity
1H-Pyrrolo[2,3-b]pyridine JAK3Immunomodulatory/Anti-inflammatory
1H-Pyrrolo[2,3-b]pyridine Rho-kinaseAntihypertensive

Note: This table is illustrative and based on findings for a different isomer class. No direct data is available for this compound derivatives.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1h Pyrrolo 2,3 C Pyridine 5 Methanamine Analogs

Impact of Substituent Modifications on Biological Efficacy and Selectivity

There is no available research data detailing the impact of modifying substituents on the 1H-pyrrolo[2,3-c]pyridine-5-methanamine core on its biological efficacy and selectivity. SAR studies, which would typically involve synthesizing a series of analogs with varied substituents on the pyrrole (B145914) and pyridine (B92270) rings, as well as on the methanamine group, have not been published. Such studies would be crucial to understand how different chemical groups influence the compound's interaction with biological targets.

Elucidation of Key Pharmacophoric Features for Target Binding Interactions

Without identified biological targets and associated activity data for this compound analogs, the key pharmacophoric features remain undefined. A pharmacophore model, which describes the essential three-dimensional arrangement of functional groups required for biological activity, cannot be constructed. Elucidating these features would necessitate screening the compound against various biological targets and identifying a lead activity to guide further computational and experimental studies.

Effects of Linker Groups and Side Chains on Pharmacological Profile and Potency

The influence of linker groups and side chains on the pharmacological profile and potency of this compound has not been investigated. Research in this area would involve modifying the length, rigidity, and chemical nature of the linker connecting the core scaffold to other chemical moieties, as well as exploring a variety of side chains to probe the binding pocket of a potential biological target.

Stereochemical Influences on Activity and Biological Specificity

The stereochemical aspects of this compound and its analogs are yet to be studied. If a chiral center is introduced into the molecule, for example, through substitution on the methanamine group, it would be essential to separate and evaluate the individual enantiomers or diastereomers. Stereochemistry often plays a pivotal role in determining a compound's biological activity and specificity, as biological targets are themselves chiral.

Computational Chemistry and Molecular Modeling in 1h Pyrrolo 2,3 C Pyridine 5 Methanamine Research

Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in identifying potential biological targets and elucidating the binding mode of a ligand within the active site of a protein.

In the context of pyrrolopyridine research, molecular docking has been widely used to understand the interactions of various derivatives with their protein targets. For instance, a study on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target for colorectal cancer, employed molecular docking to identify the binding mechanisms. nih.gov The docking results for newly designed molecules, Y4 and Y5, showed favorable interactions with the TNIK receptor (PDB code: 2X7F), indicating their potential as potent inhibitors. nih.gov Similarly, docking studies of 1H-pyrrolo[3,2-c]pyridine derivatives with tubulin revealed that a compound designated as 10t forms hydrogen bonds with residues Thrα179 and Asnβ349 at the colchicine-binding site, explaining its potent antitumor activity. tandfonline.com

Another example involves the design of 7-azaindole (B17877) derivatives as inhibitors of the SARS-CoV-2 spike protein's interaction with the human ACE2 receptor. nih.gov Molecular docking showed that the designed compound, ASM-7, could stably bind to the interface of the S1-RBD-hACE2 complex, forming key hydrogen bonds and pi-cation interactions. nih.gov For pyrrolopyridine derivatives targeting Janus kinases (JAKs), docking simulations helped to understand how these compounds interact with the hinge region and hydrophobic pockets of the kinase domain. nih.gov Specifically, the pyrrolopyridine moiety was observed to form hydrogen bonds with residues F958 and L959 in the hinge region of JAK1. nih.gov

These examples highlight how molecular docking is a pivotal tool for identifying and validating the interaction of pyrrolopyridine-based compounds with their biological targets, providing a rational basis for further drug development.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure, geometry, and reactivity of molecules. Methods like Density Functional Theory (DFT) are employed to calculate properties such as HOMO-LUMO energy gaps, molecular electrostatic potential, and charge distribution, which are critical for understanding a molecule's reactivity and interaction with biological targets. colab.ws

For the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, DFT studies have been used to investigate its photophysical properties, which are important for its use as a fluorescent probe in biological systems. acs.orgacs.org These calculations help in understanding the interactions of the chromophore with its solvent environment. acs.org In a study of fluorescent 7-azaindole N-linked 1,2,3-triazole hybrids, DFT calculations at the B3LYP/6-311G(d,p) level were used to determine chemical properties like chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), which correlate with their biological activity. rsc.org

Furthermore, quantum chemical methods are applied to understand reaction mechanisms. A DFT study on the base-mediated cyclodimerization of a benzoylethynylpyrrole derivative elucidated the different mechanistic pathways, providing insights into the reaction's efficiency and the formation of various isomers. colab.ws Such calculations are invaluable for optimizing synthetic routes for complex pyrrolopyridine derivatives.

De Novo Drug Design and Virtual Screening Methodologies for Lead Generation

De novo drug design involves the computational creation of novel molecular structures with desired properties, often by assembling fragments in the binding site of a target protein. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target.

The 1H-pyrrolo[2,3-b]pyridine scaffold has been a subject of de novo design and virtual screening to discover new inhibitors for various targets. For example, in a study aimed at developing potent TNIK inhibitors, contour maps from 3D-QSAR models were used to guide the design of five new compounds with potentially strong anticancer activity. nih.govimist.ma In another study, a fragment-based drug design approach coupled with a "Topomer Search" technology was used to screen the ZINC database for fragments that could be combined with an azaindole scaffold to create new renin inhibitors. benthamdirect.com This led to the design of 30 new compounds with predicted high activity. benthamdirect.com

Virtual screening was also employed to identify a hit compound, G7a, which inhibits the SARS-CoV-2 spike protein's interaction with hACE2. nih.gov This hit, containing a 3H-imidazo[4,5-b]pyridine scaffold, served as the basis for designing a series of more potent 7-azaindole derivatives. nih.gov Similarly, the discovery of a novel 1H-pyrrolo[2,3-b]pyridine derivative as a potent type II CDK8 inhibitor was achieved through de novo drug design and extensive structure-activity relationship analysis. acs.org These methodologies are powerful for exploring vast chemical space and generating novel lead candidates based on the pyrrolopyridine framework.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mechanism Elucidation

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the conformational changes of proteins and ligands, the stability of ligand-protein complexes, and the detailed mechanism of binding.

MD simulations have provided significant insights into the behavior of pyrrolopyridine derivatives in complex with their targets. For instance, MD simulations were conducted on 7-azaindole derivatives bound to the SARS-CoV-2 S1-RBD-hACE2 interface. nih.gov The simulations revealed that the inhibitor ASM-7 formed stable hydrogen bonds and pi-cation interactions with key residues of both the viral spike protein and the human receptor throughout the simulation time, confirming the stability of the binding predicted by docking. nih.gov

In a study of pyrrolopyridine derivatives as JAK1 inhibitors, MD simulations were used to assess the stability of the protein-inhibitor complexes and to calculate binding free energies. nih.gov These simulations confirmed that newly designed compounds could maintain stable interactions within the JAK1 active site. nih.gov Similarly, free energy perturbation (FEP), a computational approach that uses molecular dynamics, has been employed to guide the optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors by predicting changes in binding energy between structurally similar analogs. nih.gov

In Silico ADME/Tox Predictions for Early-Stage Lead Optimization

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties using computational models is a critical component of modern drug discovery. nih.gov These in silico predictions help in the early identification of compounds with unfavorable pharmacokinetic or toxicological profiles, thereby reducing late-stage attrition in drug development. mdpi.comijpsjournal.com

For various pyrrolopyridine derivatives, in silico ADMET prediction has been an integral part of the lead optimization process. In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors, the ADMET characteristics of newly designed compounds were examined computationally. nih.govimist.ma Similarly, for a series of 1H-pyrrolo[3,2-c]pyridine derivatives designed as colchicine-binding site inhibitors, prediction of physicochemical properties was performed to ensure they conformed to Lipinski's rule of five, which is an indicator of drug-likeness and good oral bioavailability. tandfonline.com

In another study, in silico ADMET profiles, including intestinal absorption, blood-brain barrier penetration, and plasma protein binding, were predicted for novel pyrrolo[2,3-d]pyrimidine derivatives using the pkCSM web server. researchgate.net These predictions suggested that the designed compounds were likely to have good oral bioavailability. researchgate.net The use of various online platforms and software like SwissADME, ADMETlab, and ProTox allows for a comprehensive early assessment of the drug-like properties of new pyrrolopyridine-based chemical entities. mdpi.com

Table of Research Findings for Pyrrolopyridine Derivatives

Computational MethodPyrrolopyridine IsomerTarget/ApplicationKey FindingReference
Molecular Docking1H-pyrrolo[2,3-b]pyridineTNIK (Colorectal Cancer)Designed compounds Y4 and Y5 show favorable interactions with the receptor. nih.gov
Molecular Docking1H-pyrrolo[3,2-c]pyridineTubulin (Anticancer)Compound 10t forms H-bonds with Thrα179 and Asnβ349. tandfonline.com
3D-QSAR1H-pyrrolo[2,3-b]pyridineTNIK (Colorectal Cancer)CoMFA and CoMSIA models showed high predictive reliability (Q² up to 0.74). nih.govimist.maimist.ma
Molecular Dynamics7-Azaindole (1H-pyrrolo[2,3-b]pyridine)SARS-CoV-2 S1-RBD-hACE2Compound ASM-7 forms stable hydrogen bonds with ASP30 of hACE2. nih.gov
In Silico ADMET1H-pyrrolo[2,3-d]pyrimidineGeneral Drug-likenessDesigned compounds obey Lipinski's rule of five, suggesting good oral bioavailability. researchgate.net
Virtual ScreeningAzaindoleRenin (Hypertension)Identified 30 new potential inhibitors from the ZINC database. benthamdirect.com

Derivatization, Lead Optimization, and Analog Development for 1h Pyrrolo 2,3 C Pyridine 5 Methanamine Scaffolds

Rational Design of Novel Pyrrolopyridine Chemotypes

The rational design of new chemical entities based on the pyrrolopyridine framework is a cornerstone of modern drug discovery. This approach leverages an understanding of the biological target and the pharmacophoric features required for interaction. Strategies often involve computational modeling and structure-based design to guide the synthesis of novel analogs with improved properties.

A key strategy is the use of the pyrrolopyridine scaffold to create rigid structures that lock in a bioactive conformation, a technique successfully applied to related isomers. For instance, in the development of colchicine-binding site inhibitors, a rigid 1H-pyrrolo[3,2-c]pyridine scaffold was used to replace the flexible cis-olefin bonds of combretastatin (B1194345) A-4 (CA-4), which proved to be an effective strategy for maintaining potent antiproliferative activity. nih.govsemanticscholar.org This approach ensures that the key interacting moieties are held in the optimal orientation for binding to the target protein.

Furthermore, rational design is employed to target specific features of a protein's binding site. In the pursuit of Fms-like tyrosine kinase 3 (FLT3) inhibitors for Acute Myeloid Leukemia, derivatives of 1H-pyrrolo[2,3-b]pyridine were specifically designed to engage the hydrophobic back pocket of the FLT3 kinase domain. nih.gov This tailored approach, guided by molecular docking studies, facilitates the development of compounds with high affinity and selectivity for the intended target. The design process often begins with a known ligand or a lead compound, from which new derivatives are conceived by modifying substituents on the core scaffold to enhance binding interactions and optimize physicochemical properties.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies for identifying novel chemotypes that retain the biological activity of a parent compound but possess improved properties, such as enhanced potency, better pharmacokinetics, or a more favorable intellectual property position. bhsai.org

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold while preserving the original orientation of key binding groups. bhsai.org This can lead to compounds with entirely new backbones that fit the same biological target. bhsai.org A successful scaffold hop was demonstrated in the development of Phosphodiesterase 4B (PDE4B) inhibitors, where moving from an indole (B1671886) scaffold (which was inactive) to a 1H-pyrrolo[2,3-b]pyridine core resulted in a significant increase in potency. nih.gov Another related strategy, molecular hybridization, involves merging structural fragments from different bioactive molecules. This was used to combine elements of the approved drug Pexidartinib (B1662808) with a pyrrolo[2,3-d]pyrimidine nucleus to create potent Colony-stimulating factor 1 receptor (CSF1R) inhibitors. nih.govmdpi.comresearchgate.net

Bioisosteric Replacement is the exchange of an atom or group of atoms with another, broadly similar, set. cambridgemedchemconsulting.com The goal is to create a new molecule with similar biological properties but potentially improved characteristics like better solubility, metabolic stability, or target affinity. cambridgemedchemconsulting.commdpi.com Pyridine (B92270) moieties are frequently used as bioisosteres for benzene (B151609) rings due to their ability to form hydrogen bonds and their aqueous solubility. mdpi.com In the context of pyrrolopyridine analogs, bioisosteric replacements can be applied to various parts of the molecule. For example, in a series of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, an aryl ring was replaced by a tetrahydroisoquinoline moiety, and a piperazine (B1678402) ring was swapped for other cyclic amines to explore the structure-activity relationship (SAR). nih.gov

Common bioisosteric replacements used in medicinal chemistry include:

Phenyl Ring: Pyridyl, Thienyl, Fluorophenyl cambridgemedchemconsulting.com

Hydroxyl Group (-OH): Amino Group (-NH2), Fluorine (-F), Methoxy Group (-OMe) cambridgemedchemconsulting.comestranky.sk

Methylene Group (-CH2-): Amine (-NH-), Oxygen (-O-), Sulfur (-S-) cambridgemedchemconsulting.com

These strategies are integral to expanding the chemical space around the 1H-pyrrolo[2,3-c]pyridine scaffold, leading to the discovery of novel and improved drug candidates.

Parallel Synthesis and Combinatorial Chemistry Approaches for Library Generation

To efficiently explore the structure-activity relationships around the 1H-pyrrolo[2,3-c]pyridine scaffold, medicinal chemists employ parallel synthesis and combinatorial chemistry techniques. These methods allow for the rapid generation of large, focused libraries of related compounds, where specific positions on the molecular scaffold are systematically varied.

A prominent example of such an approach is the use of multi-component reactions in a one-pot synthesis. A library of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives was efficiently created using a three-component reaction between substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes. researchgate.net This method is advantageous as it is environmentally benign and allows for the rapid assembly of complex molecules. researchgate.net

The synthesis of pyrrolopyridine libraries often relies on robust and versatile cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are frequently used to introduce diverse aryl groups and amino substituents, respectively, onto the heterocyclic core. nih.govmdpi.comnih.gov For instance, a general synthetic route to 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines involved a Suzuki cross-coupling reaction between a bromo-pyrrolopyridine intermediate and various arylboronic acids. nih.govsemanticscholar.org These reactions are well-suited for parallel synthesis formats, where multiple reactions can be run simultaneously in well plates to generate a library of analogs for biological screening.

General Synthetic Scheme for Pyrrolopyridine Library Generation:

Step 1: Synthesis of a key pyrrolopyridine intermediate, often containing halogen atoms (e.g., chloro, bromo, iodo) at positions desired for diversification (e.g., C4, C5, or C6). nih.govnih.gov Step 2: Parallel Suzuki-Miyaura cross-coupling reactions with a diverse set of boronic acids to introduce various aryl or heteroaryl substituents. mdpi.comnih.gov Step 3: Parallel Buchwald-Hartwig amination or other C-N coupling reactions with a library of amines to install different amino groups. mdpi.comnih.gov

This systematic approach enables a thorough exploration of the chemical space around the 1H-pyrrolo[2,3-c]pyridine-5-methanamine core, facilitating the identification of structure-activity trends.

Optimization of Potency, Selectivity, and Drug-like Properties

Once initial "hit" or "lead" compounds are identified, the subsequent phase of drug discovery focuses on optimizing their biological and physicochemical properties. This involves iterative cycles of chemical synthesis and biological testing to enhance potency against the desired target, improve selectivity over other related targets, and refine drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

A critical aspect of optimization is improving selectivity to minimize off-target effects. In the development of Janus kinase (JAK) inhibitors based on a 1H-pyrrolo[2,3-b]pyridine-5-carboxamide scaffold, a key challenge was reducing inhibitory activity against the hERG (human Ether-à-go-go-Related Gene) channel, which can lead to cardiotoxicity. nih.gov Researchers found that modulating physical properties such as molecular lipophilicity and basicity was crucial for diminishing hERG inhibition while maintaining potent JAK3 activity. nih.gov

Structure-activity relationship (SAR) studies are central to this optimization process. By systematically modifying substituents on the pyrrolopyridine ring, chemists can determine which groups contribute positively or negatively to activity. In a study of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as PDE4B inhibitors, exploring the amide portion of the molecule revealed that the ring size and hydrophobicity were important for both potency and selectivity over the related PDE4D isoform. nih.gov

The table below illustrates SAR data for antiproliferative activity from a series of 1H-pyrrolo[3,2-c]pyridine derivatives, demonstrating how different substituents on the B-ring impact potency. nih.gov

Compound IDB-ring Substituent (R)HeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10a Phenyl0.95>101.83
10c 3-Methylphenyl0.450.870.65
10f 2-Methoxyphenyl0.530.760.72
10k 4-Ethoxyphenyl0.280.350.41
10m 4-Chlorophenyl0.310.330.39
10t Indol-5-yl0.120.150.21
Data sourced from a study on 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. nih.gov

Drug-like properties are also assessed and optimized. This includes evaluating compounds against criteria such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Preclinical Development of Advanced 1H-Pyrrolo[2,3-C]pyridine Analogs

After a lead compound has been extensively optimized for potency, selectivity, and drug-like properties, it may advance into preclinical development. This stage involves a more in-depth evaluation of the compound's safety and efficacy profile before it can be considered for human clinical trials.

The preclinical phase includes a battery of in vitro and in vivo studies. In vitro assays are used to further characterize the compound's biological effects. For example, optimized 1H-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and inhibit cell migration and invasion in breast cancer cell lines. rsc.org

Pharmacokinetic (PK) studies are a crucial component of preclinical development, assessing how the drug is absorbed, distributed, metabolized, and excreted by a living organism. An optimized 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (compound 31) underwent PK studies and was found to have good metabolic stability and oral bioavailability in multiple species, including rats, dogs, and monkeys. nih.gov

In vivo efficacy studies are conducted in animal models of disease to determine if the compound has the desired therapeutic effect. The same JAK3 inhibitor, compound 31, was tested in a rat heterotopic cardiac transplant model, where it demonstrated a significant ability to prolong graft survival, supporting its potential as an immunomodulator for preventing organ transplant rejection. nih.gov These comprehensive preclinical studies provide the necessary data to support the advancement of a pyrrolopyridine-based drug candidate into clinical trials.

Advanced Analytical Techniques in the Characterization of 1h Pyrrolo 2,3 C Pyridine 5 Methanamine Derivatives

Spectroscopic Methods for Definitive Structure Elucidation

Spectroscopic techniques are indispensable for the unambiguous determination of the chemical structure of 1H-Pyrrolo[2,3-C]pyridine-5-methanamine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for elucidating the molecular framework. For instance, in derivatives of 1H-pyrrolo[3,2-c]pyridine, 1H NMR spectra can show characteristic signals for the pyridine (B92270) and pyrrole (B145914) ring protons. semanticscholar.orgnih.gov For example, the 1H NMR spectrum of 6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine displays distinct signals, including a singlet at 9.09 ppm corresponding to one of the pyridine protons. nih.gov Similarly, 13C NMR provides detailed information about the carbon skeleton of these molecules. semanticscholar.orgnih.gov

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation patterns of these compounds, further confirming their identity. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. semanticscholar.orgnih.gov Predicted collision cross-section (CCS) values can also be calculated for different adducts, aiding in structural confirmation. uni.luuni.lu

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. For example, the IR spectrum of a 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione derivative showed characteristic absorption bands for N-H and C=O bonds at 3280 cm-1 and 1730 cm-1, respectively. acs.org

TechniqueInformation ObtainedExample Application
1H NMRProvides information about the proton environment in the molecule.Distinguishing between isomers and confirming substituent positions. semanticscholar.orgnih.gov
13C NMRProvides information about the carbon skeleton of the molecule.Confirming the number and type of carbon atoms. semanticscholar.orgnih.gov
Mass Spectrometry (MS)Determines the molecular weight and fragmentation pattern.Confirming molecular formula and identifying structural motifs. uni.luuni.lursc.org
Infrared (IR) SpectroscopyIdentifies functional groups present in the molecule.Confirming the presence of key functional groups like amines and carbonyls. acs.org

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of synthesized this compound derivatives and for their quantitative analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating complex mixtures and assessing the purity of compounds. ptfarm.plamazonaws.com Reversed-phase HPLC (RP-HPLC) is commonly employed, using columns such as C18 and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and an aqueous buffer. ptfarm.plamazonaws.com UV detection is often used to quantify the separated components. ptfarm.plamazonaws.com For instance, the purity of 4-methoxy-2-(3-(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine was successfully evaluated using a validated RP-HPLC method. ptfarm.pl The radiochemical purity of labeled derivatives can also be determined using HPLC coupled with a radioactivity detector. amazonaws.com

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. ptfarm.pl For example, the separation of a 1H-pyrrolo[3,4-c]pyridine derivative from its decomposition products was achieved using silica (B1680970) gel coated plates and a mobile phase of butanol, acetic acid, and water. ptfarm.pl

TechniquePrimary UseTypical Conditions
HPLCPurity assessment and quantitative analysis. ptfarm.plamazonaws.comReversed-phase C18 column, acetonitrile/water mobile phase, UV detection. ptfarm.plamazonaws.com
TLCReaction monitoring and preliminary purity checks. ptfarm.plSilica gel plates, various solvent systems. ptfarm.pl

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for understanding the conformational preferences of this compound derivatives.

In a study of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, single-crystal X-ray diffraction revealed that the asymmetric unit contained two independent molecules with slightly different dihedral angles between the pyridine and azaindole rings (8.23° and 9.89°). researchgate.net The crystal structure also showed that the molecules form inversion dimers through N—H···N hydrogen bonds. researchgate.net Similarly, the crystal structure of a dihydrate of pexidartinib (B1662808) dihydrochloride (B599025), a derivative containing the pyrrolopyridine core, was determined, revealing a complex network of hydrogen bonds involving the drug molecule, water molecules, and chloride ions. mdpi.com

CompoundKey Structural Features Determined by X-ray CrystallographyReference
4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridineTwo independent molecules in the asymmetric unit, formation of inversion dimers via N—H···N hydrogen bonds. researchgate.net
Pexidartinib dihydrochloride dihydrateComplex hydrogen-bonded framework involving the drug, water, and chloride ions. mdpi.com

Biophysical Techniques for Ligand-Target Binding Studies

Understanding how this compound derivatives interact with their biological targets is crucial for drug development. Biophysical techniques provide quantitative data on these binding events.

Derivatives of the related 1H-pyrrolo[2,3-b]pyridine scaffold have been extensively studied as inhibitors of various kinases, such as Janus kinases (JAKs), fibroblast growth factor receptors (FGFRs), and c-Met. nih.govnih.govnih.gov For example, 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent JAK3 inhibitors. nih.gov Another series of 1H-pyrrolo[2,3-b]pyridine derivatives showed potent inhibitory activity against FGFR1, 2, and 3. nih.govrsc.org

Enzyme Assays: The inhibitory activity of these compounds against their target kinases is typically determined using enzymatic assays. These assays measure the ability of the compound to inhibit the catalytic activity of the enzyme, often by quantifying the phosphorylation of a substrate. The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govnih.gov

Cell-Based Assays: In addition to enzymatic assays, the efficacy of these compounds is also evaluated in cell-based assays. These assays measure the compound's effect on cellular processes that are dependent on the target kinase, such as cell proliferation, apoptosis, and migration. nih.govnih.gov For instance, a derivative of 1H-pyrrolo[2,3-b]pyridine was shown to inhibit the proliferation of breast cancer cells and induce apoptosis. nih.gov

Molecular Docking: Computational techniques like molecular docking are used to predict and analyze the binding mode of these ligands within the active site of their target proteins. nih.govnih.gov Docking studies of a potent FGFR inhibitor with a 1H-pyrrolo[2,3-b]pyridine core revealed key hydrogen bonding and π-π stacking interactions with amino acid residues in the kinase hinge region. nih.gov

TechniquePurposeExample Finding
Enzyme AssaysTo determine the inhibitory potency (IC50) against a target kinase. nih.govnih.govA 1H-pyrrolo[2,3-b]pyridine derivative exhibited an IC50 of 7 nM against FGFR1. nih.gov
Cell-Based AssaysTo evaluate the effect of the compound on cellular functions. nih.govnih.govA derivative inhibited IL-2-stimulated T cell proliferation. nih.gov
Molecular DockingTo predict the binding mode of the ligand to its target. nih.govnih.govIdentified key hydrogen bonds between the inhibitor and the FGFR1 hinge region. nih.gov

Emerging Research Directions and Future Prospects for 1h Pyrrolo 2,3 C Pyridine 5 Methanamine

Development of Multi-Target Directed Ligands Based on the Pyrrolo[2,3-C]pyridine Core

The complexity of many diseases, such as cancer, often involves the dysregulation of multiple signaling pathways. This has spurred the development of multi-target directed ligands (MTDLs), single molecules designed to interact with multiple biological targets simultaneously. The 1H-pyrrolo[2,3-c]pyridine core is an attractive scaffold for the design of such agents, particularly multi-kinase inhibitors.

The pyrrolopyridine nucleus is a bioisostere of the purine (B94841) and pyrimidine (B1678525) rings found in ATP, the natural substrate for kinases. This structural mimicry allows for the design of potent kinase inhibitors. Research has shown that derivatives of the closely related pyrrolo[2,3-d]pyrimidine scaffold can inhibit multiple kinases involved in cancer progression, such as EGFR, Her2, VEGFR-2, and CDK2. researchgate.net For instance, sunitinib, a multi-kinase inhibitor, features a pyrrole-containing core, and its chemical structure has inspired the development of new multi-target agents. researchgate.net

The 1H-pyrrolo[2,3-c]pyridine scaffold offers unique opportunities for substitution at various positions, allowing for the fine-tuning of selectivity and potency against a panel of kinases. By strategically modifying the substituents on the pyrrole (B145914) nitrogen (N1), the pyridine (B92270) ring, and the methanamine group at the C5 position, it is conceivable to design ligands that can simultaneously engage the ATP-binding sites of multiple kinases implicated in a specific disease. This approach could lead to more efficacious therapies with a reduced likelihood of drug resistance.

Table 1: Examples of Kinases Targeted by Pyrrolopyridine-based Scaffolds

Kinase TargetTherapeutic AreaReference
EGFRCancer researchgate.net
Her2Cancer researchgate.net
VEGFR-2Cancer (Angiogenesis) researchgate.net
CDK2Cancer (Cell Cycle) researchgate.net
FMS KinaseCancer, Inflammatory Disorders nih.gov
JAK3Inflammatory and Immune Diseases nih.gov
FGFRCancer rsc.org

Application in Chemical Biology Tools and Fluorescent Probes

The intrinsic photophysical properties of the azaindole core make it a promising candidate for the development of chemical biology tools, particularly fluorescent probes. 7-Azaindole (B17877), a close structural analog of the 1H-pyrrolo[2,3-c]pyridine core, has been successfully used as a fluorescent alternative to tryptophan for studying protein structure and dynamics. acs.org The fluorescence emission of 7-azaindole is sensitive to its local environment, making it a valuable probe for reporting on changes in solvent polarity and hydrogen bonding. acs.org

This sensitivity to the microenvironment can be exploited in the design of fluorescent probes based on the 1H-pyrrolo[2,3-c]pyridine-5-methanamine scaffold. The methanamine group provides a convenient handle for conjugation to biomolecules or for the introduction of recognition motifs for specific cellular targets. For example, a derivative could be designed to bind to a particular enzyme active site, with a change in fluorescence indicating a binding event. Such probes would be invaluable for high-throughput screening of potential inhibitors and for visualizing biological processes in real-time.

Furthermore, the red-shifted absorption and emission spectra of the azaindole chromophore compared to tryptophan are advantageous for biological imaging, as they minimize interference from endogenous fluorophores. acs.org The development of novel fluorescent probes based on 1H-pyrrolo[2,3-c]pyridine could therefore provide powerful tools for elucidating complex biological systems.

Investigation of Novel Therapeutic Applications Beyond Currently Explored Areas

While the pyrrolopyridine scaffold is well-established in the development of kinase inhibitors for cancer, its therapeutic potential extends to a much broader range of diseases. Recent research has highlighted the promise of 1H-pyrrolo[2,3-c]pyridine derivatives in new therapeutic areas.

A notable example is the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1) based on the 1H-pyrrolo[2,3-c]pyridine scaffold. nih.gov LSD1 is an epigenetic regulator implicated in various cancers, including acute myelogenous leukemia (AML). nih.gov A lead compound from this series demonstrated effective tumor growth suppression in an AML xenograft model, showcasing the potential of this scaffold in epigenetic therapy. nih.gov

The azaindole framework has also been explored for its activity against a variety of other targets. Derivatives have shown promise as:

Immunomodulators: Targeting Janus kinases (JAKs) for the treatment of inflammatory and immune diseases. nih.gov

Anticancer agents: Acting as colchicine-binding site inhibitors to disrupt microtubule dynamics. nih.gov

Acid pump antagonists: Inhibiting H+/K+ ATPase for the treatment of acid-related disorders. nih.gov

Antiviral agents: The broader class of azaindoles has shown potential in the treatment of HIV and influenza infections. nih.gov

The versatility of the this compound structure, with its multiple points for diversification, makes it an ideal starting point for exploring these and other novel therapeutic applications.

Table 2: Emerging Therapeutic Applications of Pyrrolo[2,3-c]pyridine and Related Scaffolds

Therapeutic ApplicationSpecific Target/MechanismReference
Epigenetic Therapy (AML)Lysine-Specific Demethylase 1 (LSD1) Inhibition nih.gov
ImmunomodulationJanus Kinase 3 (JAK3) Inhibition nih.gov
AnticancerMicrotubule Disruption (Colchicine-Binding Site) nih.gov
Gastrointestinal DisordersH+/K+ ATPase (Proton Pump) Inhibition nih.gov

Sustainable Synthesis and Process Intensification for Large-Scale Production

As promising drug candidates emerge from research, the development of sustainable and efficient synthetic routes for their large-scale production becomes crucial. Traditional methods for synthesizing heterocyclic compounds often rely on harsh reagents and energy-intensive conditions. rasayanjournal.co.in The principles of green chemistry are increasingly being applied to address these challenges in the synthesis of pyridines and related heterocycles. organic-chemistry.org

For the synthesis of this compound and its derivatives, several green chemistry approaches could be implemented:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields. rasayanjournal.co.inresearchgate.net

Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and simplifies product purification. rasayanjournal.co.inresearchgate.net Mechanochemical methods like ball milling are a prime example. researchgate.net

Catalysis: The use of efficient and recyclable catalysts can reduce the need for stoichiometric reagents. researchgate.net

Flow chemistry: Continuous flow processes offer enhanced control over reaction parameters, leading to improved safety, consistency, and scalability. youtube.com This is particularly advantageous for reactions that are difficult to control in traditional batch reactors. youtube.com

Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key consideration for the pharmaceutical industry. The adoption of flow chemistry for the synthesis of the 1H-pyrrolo[2,3-c]pyridine core and its subsequent derivatization could lead to a more sustainable and cost-effective production of future medicines based on this scaffold.

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools can accelerate the identification and optimization of new drug candidates. For this compound, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) modeling: ML algorithms can be trained on datasets of known pyrrolopyridine derivatives and their biological activities to build predictive QSAR models. These models can then be used to predict the activity of new, virtual compounds, helping to prioritize which derivatives to synthesize and test.

De novo drug design: Generative AI models can design novel molecules with desired properties from scratch. By providing the model with the 1H-pyrrolo[2,3-c]pyridine scaffold as a starting point and defining specific activity and property criteria, it is possible to generate new chemical entities with a high probability of success.

Molecular docking and simulation: While not strictly AI, these computational techniques are often used in conjunction with ML. Docking studies can predict how derivatives of this compound will bind to their target proteins, providing insights into the key interactions that drive potency and selectivity. nih.gov This information can then be used to refine the design of new inhibitors.

By leveraging the power of AI and ML, researchers can more efficiently explore the vast chemical space around the this compound core, accelerating the discovery of the next generation of therapeutics.

Q & A

Q. What are the key synthetic strategies for 1H-Pyrrolo[2,3-C]pyridine-5-methanamine and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step routes, including halogenation, nucleophilic substitution, and functional group transformations. For example, chloromethylation using reagents like MOMCl/ZnCl₂ under anhydrous conditions is critical for introducing reactive sites . Multi-step optimization (e.g., temperature, pH, and catalyst selection) is required to achieve >80% yield and high purity. Continuous flow synthesis may enhance reproducibility for intermediates .

Q. How can researchers confirm the structural integrity and purity of synthesized this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to verify proton environments and mass spectrometry (MS) to confirm molecular weight. For example, 1H^1H-NMR peaks at δ 7.2–8.1 ppm (aromatic protons) and δ 3.5–4.0 ppm (methanamine group) are diagnostic . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) by quantifying residual solvents or byproducts .

Q. What initial biological screening approaches are recommended for evaluating pharmacological potential?

  • Methodological Answer : Conduct in vitro assays targeting kinases (e.g., FGFRs) or enzymes (e.g., SGK-1) due to the compound’s heterocyclic core. Use cell viability assays (MTT or ATP-based) to assess antiproliferative effects in cancer lines (e.g., HCT-116, IC₅₀ < 10 μM) . Parallel screening against microbial strains (e.g., S. aureus) can identify antimicrobial activity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield in multi-step syntheses?

  • Methodological Answer : Apply design of experiments (DoE) to variables like temperature, solvent polarity, and catalyst loading. For example, Pd(PPh₃)₄-mediated Suzuki coupling at 90–105°C in toluene/EtOH/H₂O (3:1:1) improves cross-coupling efficiency . Kinetic studies (e.g., via in-situ IR) identify rate-limiting steps, enabling targeted optimization (e.g., adjusting stoichiometry for nucleophilic substitutions) .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

  • Methodological Answer : Perform comparative SAR analysis using analogs with systematic substitutions (e.g., halogen vs. methyl groups). For instance, replacing the 7-position nitrogen in pyrrolo[2,3-b]pyridine with a carbon atom (as in pyrrolo[2,3-c]pyridine) reduces kinase inhibition by >50%, highlighting the role of heteroatom positioning . Molecular docking (e.g., using AutoDock Vina) can rationalize binding affinity discrepancies by modeling interactions with targets like LATS kinases .

Q. How to design structure-activity relationship (SAR) studies for pyrrolopyridine derivatives?

  • Methodological Answer : Prioritize core modifications (e.g., substituents at positions 3, 5) and evaluate impacts on potency and selectivity. For example:
  • 5-Methanamine group : Enhances solubility and hydrogen bonding with kinase ATP pockets .
  • Chlorine at position 4 : Increases electrophilicity, improving covalent binding to cysteine residues in targets .
    Use free-energy perturbation (FEP) simulations to predict binding energy changes upon substitution .

Q. What analytical techniques are critical for characterizing unstable intermediates during synthesis?

  • Methodological Answer : Employ low-temperature NMR (−40°C) or cryogenic mass spectrometry to stabilize reactive intermediates like 5-formyl derivatives . For air-sensitive compounds (e.g., sulfonyl-protected intermediates), use Schlenk-line techniques under inert atmospheres .

Notes for Rigorous Research

  • Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional effects) .
  • Synthetic Pitfalls : Monitor for byproducts like over-oxidized aldehydes using TLC (Rf = 0.3 in EtOAc/hexane) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.